molecular formula C11H14N2O3 B1443207 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid CAS No. 1215335-44-6

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

Cat. No.: B1443207
CAS No.: 1215335-44-6
M. Wt: 222.24 g/mol
InChI Key: YHZUYIYTTZBKJP-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a heterocyclic compound containing both a pyridine ring and a piperidine ring, connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid typically involves the reaction of 4-hydroxypyridine-2-carboxylic acid with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridine derivative is replaced by the piperidine moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the pyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It may be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The piperidine ring can enhance binding affinity and specificity, while the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid share structural similarities.

    Pyridine derivatives: Compounds like pyridine-2-carboxylic acid and pyridine-3-carboxylic acid are structurally related.

Uniqueness

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is unique due to the presence of both a piperidine ring and a pyridine ring connected via an ether linkage. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-piperidin-4-yloxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)9-2-1-3-10(13-9)16-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZUYIYTTZBKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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